2-Cyclohexyl-2-thiopseudourea hydrobromide
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Overview
Description
2-Cyclohexyl-2-thiopseudourea hydrobromide is a chemical compound with the molecular formula C7H15BrN2S and a molecular weight of 239.179 g/mol . This compound is part of a class of chemicals known as thioureas, which are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom. It is often used in research settings due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyclohexyl-2-thiopseudourea hydrobromide typically involves the reaction of cyclohexylamine with carbon disulfide, followed by the addition of hydrobromic acid. The reaction conditions usually require a controlled temperature and pH to ensure the proper formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
2-Cyclohexyl-2-thiopseudourea hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Scientific Research Applications
2-Cyclohexyl-2-thiopseudourea hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other thiourea derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-thiopseudourea hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
2-Cyclohexyl-2-thiopseudourea hydrobromide can be compared with other thiourea derivatives such as:
- 2-Butyl-2-thiopseudourea hydrobromide
- 2-Octyl-2-thiopseudourea hydrobromide
- 2-Benzhydryl-2-thiopseudourea hydrobromide These compounds share similar chemical structures but differ in their alkyl or aryl substituents, which can affect their reactivity and applications. The uniqueness of this compound lies in its cyclohexyl group, which imparts specific steric and electronic properties that influence its behavior in chemical and biological systems .
Properties
IUPAC Name |
cyclohexyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S.BrH/c8-7(9)10-6-4-2-1-3-5-6;/h6H,1-5H2,(H3,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSWDTIGGJNUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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